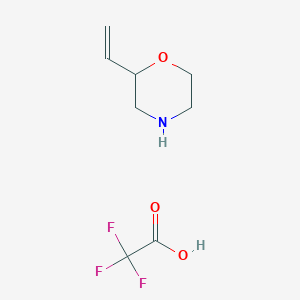

2-Ethenylmorpholine;2,2,2-trifluoroacetic acid

Description

2,2,2-Trifluoroacetic acid (TFA), with the chemical formula CF₃COOH (CAS 76-05-1), is a colorless, volatile liquid with a pungent odor and exceptional acidity (pKa ~0.23) due to the electron-withdrawing trifluoromethyl group . It is highly soluble in water and polar organic solvents, making it a versatile reagent in organic synthesis, catalysis, and pharmaceutical manufacturing . TFA is synthesized via electrochemical fluorination of acetyl chloride or hydrolysis of fluorinated hydrocarbons . Key applications include:

- Catalysis: Protonation of heterocycles in nucleophilic aromatic substitution (SₙAr) reactions .

- Solvent systems: Combined with 2,2,2-trifluoroethanol (TFE) to enhance reaction efficiency .

- Derivative synthesis: Precursor to trifluoroacetic anhydride, esters, and fluorinated alcohols .

This article focuses on TFA due to the availability of authoritative sources.

Properties

IUPAC Name |

2-ethenylmorpholine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO.C2HF3O2/c1-2-6-5-7-3-4-8-6;3-2(4,5)1(6)7/h2,6-7H,1,3-5H2;(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFCDIRKDGYSZIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CNCCO1.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethenylmorpholine;2,2,2-trifluoroacetic acid typically involves the reaction of 2-ethenylmorpholine with 2,2,2-trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include specific temperatures, solvents, and catalysts to optimize the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This may include the use of large-scale reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities. The industrial process is designed to be efficient, cost-effective, and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-Ethenylmorpholine;2,2,2-trifluoroacetic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms.

Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

2-Ethenylmorpholine;2,2,2-trifluoroacetic acid has a wide range of applications in scientific research, including:

Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.

Biology: It is used in biological studies to investigate its effects on biological systems and pathways.

Industry: It is used in industrial processes for the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 2-ethenylmorpholine;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Trifluoroacetic Anhydride (TFAA)

Pentafluoropropionic Acid (PFPA, CF₃CF₂COOH)

Acetic Acid (CH₃COOH)

- Acidity : Significantly weaker (pKa ~4.76) than TFA, limiting its use in reactions requiring strong protonation .

- Volatility : Lower boiling point (118°C vs. TFA’s 72°C) complicates solvent removal .

Fluorinated Alcohols and Solvents

2,2,2-Trifluoroethanol (TFE)

Hexafluoroisopropanol (HFIP)

Halogenated Derivatives

Ethyl Trifluoroacetate (CF₃COOEt)

- Reactivity : Less acidic than TFA but useful for esterifications and protecting groups .

- Stability : Hydrolyzes slowly in aqueous conditions, unlike TFA’s rapid dissociation .

Research Findings and Data Tables

Table 1: Physicochemical Properties of TFA and Analogues

Table 2: Reaction Efficiency in TFA-TFE vs. Other Solvents

Biological Activity

Chemical Identification

- IUPAC Name : 2-Ethenylmorpholine; 2,2,2-trifluoroacetic acid

- CAS Number : 2411297-71-5

- Molecular Formula : C7H10F3N1O2

This compound is a derivative of morpholine, which is a six-membered heterocyclic amine. The presence of the trifluoroacetic acid moiety significantly influences its biological activity.

The biological activity of 2-Ethenylmorpholine; 2,2,2-trifluoroacetic acid can be attributed to its interaction with various biological targets, including enzymes and receptors. The trifluoroacetic acid component is known for its ability to modulate protein interactions and influence metabolic pathways.

Pharmacological Properties

Research indicates that this compound exhibits a range of pharmacological activities:

- Antimicrobial Activity : Studies have shown that morpholine derivatives possess antimicrobial properties. The incorporation of trifluoroacetic acid may enhance these effects by altering membrane permeability or inhibiting bacterial enzyme systems.

- Antiviral Activity : Some derivatives have demonstrated potential against viral infections, possibly through interference with viral replication mechanisms.

- Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines, making it a candidate for further investigation in oncology.

Case Studies

- Study on Antimicrobial Effects : A recent study tested the antimicrobial efficacy of various morpholine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that the trifluoroacetate derivative had a significant inhibitory effect on bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.

- Cytotoxicity Assay : In vitro assays conducted on HeLa cells showed that 2-Ethenylmorpholine; 2,2,2-trifluoroacetic acid induced apoptosis at higher concentrations, suggesting its potential as an anticancer agent.

- Viral Replication Study : Research focusing on the antiviral properties revealed that this compound could inhibit the replication of certain viruses by disrupting their entry into host cells.

Data Table: Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of S. aureus and E. coli | |

| Cytotoxicity | Induction of apoptosis in HeLa cells | |

| Antiviral | Inhibition of viral replication |

Synthesis and Characterization

The synthesis of 2-Ethenylmorpholine; 2,2,2-trifluoroacetic acid typically involves the reaction of morpholine derivatives with trifluoroacetic anhydride under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the compound.

Toxicological Profile

Toxicological studies are essential to evaluate the safety profile of this compound. Initial assessments indicate low toxicity in mammalian cell lines; however, further studies are required to establish safe dosage levels for therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.